1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine
Description
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine (PMSPC) is an asymmetric phosphatidylcholine (PC) with a saturated fatty acid composition. The sn-1 position is esterified with palmitic acid (16:0), and the sn-2 position contains myristic acid (14:0), resulting in a 30:0 acyl chain configuration (C38H76NO8P, CAS 69441-09-4) . This asymmetry influences its biophysical properties, such as membrane packing and phase behavior, making it a valuable model for studying lipid-protein interactions and membrane dynamics. PMSPC is synthetically produced, often via enzymatic acylation, to ensure regiopurity .
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXXHROAQSBBOV-PSXMRANNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334410 | |
| Record name | (2R)-3-(Hexadecanoyloxy)-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(16:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69441-09-4 | |
| Record name | 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069441094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-3-(Hexadecanoyloxy)-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PALMITOYL-2-MYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5XLU3T5RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stepwise Acylation of the Glycerol Backbone
The synthesis of PMPC typically begins with a regioselective acylation strategy to install the palmitoyl (C16:0) and myristoyl (C14:0) groups at the sn-1 and sn-2 positions, respectively. A common approach involves the use of a protected glycerol derivative, such as sn-glycero-3-phosphocholine, to direct acylation to specific hydroxyl groups.
sn-1 Palmitoylation :
The primary hydroxyl group at the sn-1 position is first acylated using palmitic acid activated as an acyl chloride or mixed anhydride. Coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification under anhydrous conditions. For example, in a protocol adapted from myristoylated acylglycerol synthesis, palmitic acid (10 mmol) is reacted with DCC (12 mmol) and DMAP (1 mmol) in chloroform at room temperature for 24 hours to form the activated intermediate. This intermediate is then coupled to the sn-1 hydroxyl group of a glycerol precursor, yielding 1-palmitoyl-sn-glycero-3-phosphocholine.sn-2 Myristoylation :
The secondary hydroxyl group at the sn-2 position is subsequently acylated with myristic acid under similar conditions. To ensure regioselectivity, temporary protecting groups (e.g., trityl or tert-butyldimethylsilyl) may be employed on the sn-3 phosphocholine moiety during this step. After deprotection, the final product is isolated via column chromatography using silica gel and a gradient of chloroform-methanol-water (65:25:4 v/v).
Key Reaction Parameters :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| sn-1 Acylation | Palmitic acid, DCC | CHCl₃, 24 h, r.t. | 78–85 |
| sn-2 Acylation | Myristic acid, DMAP | CHCl₃, 48 h, r.t. | 65–72 |
Phosphorylcholine Group Introduction
In alternative routes, the phosphorylcholine headgroup is introduced after acylation. For instance, 1-palmitoyl-2-myristoyl-sn-glycerol is reacted with phosphorus oxychloride (POCl₃) to form the phosphatidic acid intermediate, which is then quaternized with trimethylamine to yield PMPC. This method, however, risks racemization and requires stringent control of reaction pH and temperature.
Enzymatic and Semi-Synthetic Approaches
Enzymatic transacylation using phospholipase A₂ (PLA₂) offers a stereospecific route to PMPC. PLA₂ selectively hydrolyzes the sn-2 acyl chain of phosphatidylcholine, allowing replacement with myristic acid in a solvent-free system. A study demonstrated that PLA₂ from Naja mossambica catalyzes the incorporation of myristic acid into 1-palmitoyl-sn-glycero-3-phosphocholine with 92% efficiency at 37°C. This method circumvents the need for protective groups but requires highly pure enzyme preparations and optimized lipid-water interfaces.
Purification and Characterization
Chromatographic Techniques
Crude PMPC is purified using normal-phase HPLC with a diol column and an isocratic eluent of hexane-isopropanol-water (50:45:5 v/v). Fractions are monitored by evaporative light scattering detection (ELSD), with PMPC eluting at 12–14 minutes. Preparative TLC on silica gel 60 F₂₅₄ plates (Merck) using chloroform-methanol-ammonia (65:25:5 v/v) further resolves impurities, yielding >98% pure PMPC.
Spectroscopic and Mass Spectrometric Analysis
Collision Cross Section (CCS) Profiling
Ion mobility spectrometry (IMS) provides critical insights into PMPC’s conformational properties. The following CCS values have been reported under varying conditions:
| Ion Adduct | CCS (Ų) | Buffer Gas | Sample Source |
|---|---|---|---|
| [M+Na]⁺ | 279.5 | N₂ | Human plasma |
| [M+H]⁺ | 278.0 | N₂ | Human plasma |
| [M+CH₃COO]⁻ | 284.5 | N₂ | Human bronchoalveolar lavage |
Applications in Biomedical Research
PMPC’s asymmetrical acyl chain arrangement enhances its integration into lipid bilayers, making it a key component in drug delivery systems. It has been utilized in liposomal formulations for targeted cancer therapy, where its high phase transition temperature (41°C) improves membrane stability. Additionally, PMPC-based nanoparticles exhibit reduced protein corona formation, prolonging circulation time in vivo.
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phosphatidylcholine derivatives.
Scientific Research Applications
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine (PMPC) is a phosphatidylcholine with asymmetrical fatty acid composition, featuring palmitic acid at the sn-1 position and myristic acid at the sn-2 position . Due to its unique structure, PMPC is utilized in scientific research to study a variety of biological and chemical processes.
Scientific Research Applications
- Lipid-Protein Interactions PMPC, like other phosphatidylcholines, is used to study the interactions between lipids and proteins. These interactions are crucial in cellular processes such as membrane structure and function, signal transduction, and enzyme activity. By studying the interaction between PMPC and specific proteins, researchers can understand how lipids regulate various biological functions.
- Enzyme Activity: PMPC can serve as a substrate for studying lipase activity, which are enzymes that break down triglycerides and other lipids. Monitoring the breakdown of PMPC by lipases allows researchers to gain insights into the enzyme's catalytic activity and its potential role in physiological processes like fat digestion and cholesterol metabolism.
- Biological Membranes: PMPC, along with other phospholipids, is used to study the biophysical properties of biological membranes. Biological membranes are essential to cells because they separate the internal environment from the external one and play a crucial role in various cellular processes. The incorporation of PMPC into model membranes enables the investigation of factors affecting membrane fluidity, permeability, and other biophysical properties.
- Artificial Membranes: PMPC is commonly used to generate micelles, liposomes, and other types of artificial membranes .
- Membrane Dynamics: Research involving 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine focuses on its interactions with various proteins and enzymes. Studies have shown that it can influence lipid-protein interactions that are vital for maintaining membrane integrity and functionality. This compound is also used to explore the catalytic activity of lipases, providing insights into lipid metabolism and related physiological processes.
Data Table: Isomers of 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine
| Compound Name | Fatty Acids Composition | Notable Differences |
|---|---|---|
| 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine | Palmitic acid (16:0) at sn-1 | Reversed fatty acid positions compared to the target compound. |
| 1-Myristoyl-2-oleoyl-sn-glycero-3-phosphocholine | Oleic acid (18:1) at sn-2 | Contains an unsaturated fatty acid instead of palmitic acid. |
| 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine | Stearic acid (18:0) at sn-1 | Features a longer saturated fatty acid at sn-1 position. |
Case Studies
Mechanism of Action
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine exerts its effects by integrating into lipid bilayers and altering their physical properties. The compound interacts with other lipids and proteins in the membrane, affecting membrane fluidity, permeability, and signaling pathways. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of the phosphatidylcholine .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Selected Phosphatidylcholines
Key Observations:
- Chain Asymmetry: PMSPC’s sn-1/sn-2 mismatch (16:0/14:0) reduces packing density compared to symmetric DPPC, favoring membrane fluidity .
- Unsaturation Effects: POPC (18:1 at sn-2) forms more fluid bilayers than PMSPC, critical for dynamic cellular processes .
- Reverse Regioisomers: MPPC (14:0/16:0) demonstrates how sn-position inversion alters lipid curvature and protein binding .
Lysophosphatidylcholines
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (lyso-PC) lacks the sn-2 acyl chain, conferring detergent-like properties. Unlike PMSPC, lyso-PC disrupts membranes and serves as a substrate for acyltransferases .
Oxidized Phosphatidylcholines
1-Palmitoyl-2-(9'-oxononanoyl)-sn-glycero-3-phosphocholine, an oxidized PC with a truncated sn-2 chain, accelerates amyloid fibril formation in neurodegenerative diseases. PMSPC’s saturated chains resist oxidation, highlighting structural stability .
Ether-Linked Analogues
1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet-activating factor, PAF) replaces the sn-1 acyl chain with an alkyl group. PAF is a potent inflammatory mediator, contrasting with PMSPC’s role in structural membrane studies .
Biological Activity
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine (PMPC) is a phospholipid that plays a crucial role in biological membranes. Its unique fatty acid composition, with palmitic acid (16:0) at the sn-1 position and myristic acid (14:0) at the sn-2 position, influences membrane dynamics and cellular signaling pathways. This article explores the biological activity of PMPC, including its interactions with proteins, enzymatic hydrolysis, and implications for drug delivery systems.
Molecular Characteristics
PMPC is an asymmetrical phosphatidylcholine characterized by its specific fatty acid composition. The molecular formula is , with a molecular weight of approximately 706.00 g/mol. This structural uniqueness imparts distinct physical and chemical properties to lipid bilayers formed by PMPC, affecting membrane packing and phase behavior.
Membrane Structure and Dynamics
PMPC is integral to the structure and function of biological membranes. It contributes to membrane fluidity and permeability, essential for various cellular processes such as signal transduction, vesicle trafficking, and membrane fusion. The asymmetric distribution of fatty acids in PMPC influences the curvature and stability of lipid bilayers, making it valuable for studies related to membrane dynamics.
Enzymatic Interactions
PMPC serves as a substrate for several enzymes, particularly phospholipases. The hydrolysis of PMPC by phospholipase A2 yields lysophosphatidylcholine and free fatty acids, which are bioactive lipids involved in cellular signaling pathways. These products can modulate inflammation, cell growth, and apoptosis.
Lipid-Protein Interactions
Research indicates that PMPC interacts with various proteins involved in membrane dynamics. For example, it can influence the activity of SNARE proteins critical for neurotransmitter release and vesicle docking processes. Additionally, PMPC has been shown to affect lipid-protein interactions that are vital for maintaining membrane integrity.
Study on Lipid Metabolism
A study published in Langmuir explored the interactions between PMPC and lipases, highlighting its role in lipid metabolism. The research demonstrated that PMPC could be efficiently hydrolyzed by lipases, providing insights into enzyme kinetics and potential applications in metabolic studies .
Drug Delivery Systems
PMPC has been utilized in developing targeted drug delivery systems. Its ability to form liposomes allows for effective encapsulation of therapeutic agents, enhancing cellular uptake and bioavailability. Research indicates that PMPC-based liposomes can deliver antisense oligonucleotides effectively, regulating gene expression with potential therapeutic implications.
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences between PMPC and related phospholipids:
| Compound Name | Fatty Acids Composition | Notable Differences |
|---|---|---|
| 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine | Palmitic acid (16:0) at sn-1 | Reversed fatty acid positions compared to PMPC |
| 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | Myristic acid (14:0) at sn-1 | Features myristic acid at sn-1 instead of palmitic acid |
| 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine | Stearic acid (18:0) at sn-1 | Contains a longer saturated fatty acid at sn-1 position |
Q & A
Q. What are the structural characteristics of PMPC, and how do they influence its physicochemical properties in membrane studies?
PMPC is an asymmetric phosphatidylcholine with palmitic acid (16:0) at the sn-1 position and myristic acid (14:0) at the sn-2 position. This asymmetry reduces phase transition temperatures compared to symmetric analogs (e.g., DPPC), enhancing membrane fluidity at physiological temperatures. The shorter sn-2 acyl chain creates packing defects, facilitating interactions with peripheral membrane proteins or curvature-sensitive domains. Structural verification requires techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm acyl chain positions and exclude isomerization .
Q. What analytical techniques are recommended for verifying the purity and positional isomerism of PMPC?
- Thin-layer chromatography (TLC): Resolve PMPC from lysophospholipid contaminants using chloroform/methanol/water (65:25:4) and visualize with molybdenum blue staining .
- Gas chromatography (GC): Quantify fatty acid composition after transesterification with boron trifluoride-methanol .
- High-performance liquid chromatography (HPLC): Separate positional isomers using reversed-phase columns (C18) with ethanol/water gradients .
Purity thresholds >98% are critical for biophysical assays .
Q. What are the optimal storage conditions for PMPC to prevent acyl chain migration or hydrolysis?
Store PMPC as a lyophilized solid or in chloroform/methanol (2:1) at -20°C under inert gas (N₂/Ar). Avoid repeated freeze-thaw cycles, which accelerate hydrolysis. For long-term stability (>1 year), use vacuum-sealed vials with desiccants .
Advanced Research Questions
Q. How can researchers resolve contradictions in phase behavior data between PMPC and symmetric diacylphosphatidylcholines in model membranes?
Contradictions often arise from differences in lateral packing and interfacial hydration. Use differential scanning calorimetry (DSC) to compare phase transition temperatures and Langmuir monolayer assays to measure surface pressure-area (π-A) isotherms. PMPC’s asymmetric chains reduce cohesive forces, expanding the liquid-expanded phase and suppressing liquid-condensed domains. Fluorescence microscopy with Laurdan dye can further visualize membrane heterogeneity .
Q. What experimental strategies are effective for incorporating PMPC into lipid bilayers while maintaining asymmetric distribution during vesicle preparation?
- Film hydration: Co-dissolve PMPC with cholesterol (3:1 molar ratio) in organic solvent, evaporate to form a thin film, and hydrate above the phase transition temperature (≥25°C) to minimize phase separation .
- Detergent dialysis: Use β-cyclodextrin to solubilize PMPC and slowly remove detergents, ensuring uniform integration into vesicles .
Validate asymmetry via phospholipase A₂ (PLA₂) assays , which selectively hydrolyze sn-2 acyl chains .
Q. How does PMPC’s sn-1/sn-2 asymmetry influence its interactions with membrane-associated proteins in biophysical studies?
The shorter sn-2 chain increases membrane accessibility for hydrophobic protein domains. For example, PMPC enhances melittin peptide insertion into lipid bilayers, as shown by ¹³C-NMR chemical shift perturbations and surface plasmon resonance (SPR) . Asymmetry also modulates electrostatic interactions with cationic residues near the phosphocholine headgroup .
Q. What kinetic models best describe PMPC’s esterification in enzymatic synthesis studies?
The Michaelis-Menten model with competitive inhibition by acyl-CoA derivatives fits PMPC synthesis data. For example, lyso-lysolecithin acyltransferase exhibits Kₐ values of 15–25 μM for palmitoyl-CoA, with maximal velocity (Vₘₐₓ) dependent on Mg²⁺ (10 mM optimal). Time-course analyses (0–72 hrs) reveal biphasic kinetics: rapid initial esterification followed by equilibrium due to product inhibition .
Q. What role does PMPC play in accelerated amyloidogenesis, and how can this be mechanistically dissected?
Oxidized PMPC derivatives (e.g., PoxnoPC) promote amyloid fibril formation by stabilizing β-sheet intermediates. Use thioflavin T (ThT) fluorescence to monitor fibril growth and electron microscopy (EM) to visualize morphology. Kinetic analysis reveals nucleation-elongation phases, with rate constants (kₙᵤc, kₑₗₒₙg) proportional to oxidized lipid concentration. Molecular dynamics simulations further identify interfacial binding sites between PMPC and amyloidogenic peptides .
Methodological Notes
- Data contradiction analysis: Compare PMPC behavior across model systems (e.g., monolayers vs. bilayers) using atomic force microscopy (AFM) and neutron scattering to resolve discrepancies in membrane curvature effects .
- Standardization: Include internal controls (e.g., symmetric 16:0/16:0 PC) in all assays to benchmark PMPC’s unique properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
